molecular formula C20H15N5O6 B4197515 ETHYL 4-{5-[(1E)-2-{8-HYDROXY-7-NITRO-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}ETHENYL]FURAN-2-YL}BENZOATE

ETHYL 4-{5-[(1E)-2-{8-HYDROXY-7-NITRO-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}ETHENYL]FURAN-2-YL}BENZOATE

Cat. No.: B4197515
M. Wt: 421.4 g/mol
InChI Key: DEDINMYZHWXRLR-VQHVLOKHSA-N
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Description

Ethyl 4-{5-[2-(8-hydroxy-7-nitro[1,2,4]triazolo[4,3-b]pyridazin-6-yl)vinyl]-2-furyl}benzoate is a complex organic compound that features a unique combination of functional groups, including a triazolopyridazine moiety, a nitro group, and a furan ring

Properties

IUPAC Name

ethyl 4-[5-[(E)-2-(7-nitro-8-oxo-5H-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)ethenyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O6/c1-2-30-20(27)13-5-3-12(4-6-13)16-10-8-14(31-16)7-9-15-17(25(28)29)18(26)19-22-21-11-24(19)23-15/h3-11,23H,2H2,1H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDINMYZHWXRLR-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=CC3=C(C(=O)C4=NN=CN4N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/C3=C(C(=O)C4=NN=CN4N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{5-[(1E)-2-{8-HYDROXY-7-NITRO-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}ETHENYL]FURAN-2-YL}BENZOATE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and vinylation steps, as well as the development of more efficient catalysts for coupling reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{5-[2-(8-hydroxy-7-nitro[1,2,4]triazolo[4,3-b]pyridazin-6-yl)vinyl]-2-furyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

    Coupling Reactions: The vinyl group can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

    Coupling Reactions: Palladium catalysts, appropriate ligands, and bases.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of ethers, esters, or other derivatives.

    Coupling: Formation of more complex polycyclic structures.

Scientific Research Applications

    Medicinal Chemistry: Due to its unique structure, this compound could be explored as a potential drug candidate for various diseases, including cancer and infectious diseases.

    Materials Science: The compound’s ability to undergo various chemical reactions makes it a potential building block for the synthesis of novel materials with unique properties.

    Biological Research: The compound could be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of ETHYL 4-{5-[(1E)-2-{8-HYDROXY-7-NITRO-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}ETHENYL]FURAN-2-YL}BENZOATE would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group and triazolopyridazine moiety could play key roles in these interactions, potentially through hydrogen bonding, π-π stacking, or other non-covalent interactions.

Comparison with Similar Compounds

Ethyl 4-{5-[2-(8-hydroxy-7-nitro[1,2,4]triazolo[4,3-b]pyridazin-6-yl)vinyl]-2-furyl}benzoate can be compared with other compounds containing similar functional groups:

    Triazolopyridazine Derivatives: These compounds share the triazolopyridazine core and may have similar biological activities.

    Nitro Compounds: Compounds with nitro groups are often explored for their potential as explosives or pharmaceuticals.

    Furan Derivatives: Furan-containing compounds are widely studied for their biological activities and as building blocks in organic synthesis.

The uniqueness of ETHYL 4-{5-[(1E)-2-{8-HYDROXY-7-NITRO-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}ETHENYL]FURAN-2-YL}BENZOATE lies in its combination of these functional groups, which could result in unique chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETHYL 4-{5-[(1E)-2-{8-HYDROXY-7-NITRO-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}ETHENYL]FURAN-2-YL}BENZOATE
Reactant of Route 2
ETHYL 4-{5-[(1E)-2-{8-HYDROXY-7-NITRO-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}ETHENYL]FURAN-2-YL}BENZOATE

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